

NMR Characterization of Clevidipine Impurity 6: A Comparative Technical Guide

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Compound of Interest

Compound Name: Clevidipine Impurity 6

CAS No.: 175688-79-6

Cat. No.: B3246146

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Executive Summary

In the stability profiling of Clevidipine Butyrate, Impurity 6 (4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid) represents the terminal hydrolytic degradation product. Unlike the active pharmaceutical ingredient (API) which possesses a lipophilic dual-ester structure, Impurity 6 is the fully hydrolyzed dicarboxylic acid.

This guide provides a definitive protocol for the NMR characterization of Impurity 6, contrasting its spectral signature with the parent API. It addresses the analytical challenge of distinguishing this symmetrical di-acid from intermediate mono-ester degradants using high-field NMR spectroscopy.

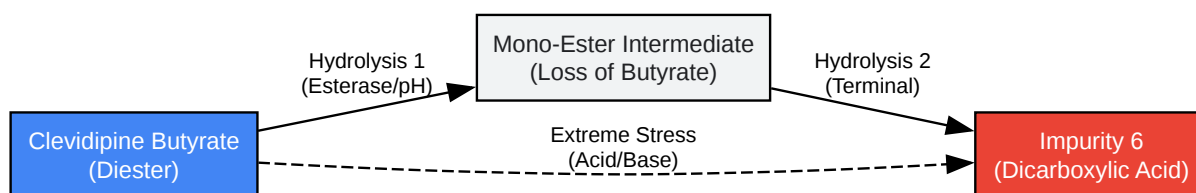
Identity & Structural Context^{[1][2][3][4][5][6][7]}

Impurity 6 arises from the complete hydrolysis of both the methyl ester and the butyryloxymethyl ester functionalities of Clevidipine. Its presence is a critical quality attribute (CQA) indicating exposure to extreme pH or moisture during storage.

Feature	Clevipine Butyrate (API)	Impurity 6 (Degradant)
CAS Number	167221-71-8	138279-32-0
Formula	C ₂₁ H ₂₃ Cl ₂ NO ₆	C ₁₅ H ₁₃ Cl ₂ NO ₄
MW	456.32 g/mol	342.17 g/mol
Functional Groups	Methyl ester, Butyryloxymethyl ester	Dicarboxylic acid (x2)
Solubility Profile	Lipophilic (Soluble in CDCl ₃)	Polar (Requires DMSO-d ₆ or MeOD)

Degradation Pathway Visualization

The following diagram illustrates the hydrolytic cascade leading to Impurity 6.



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Figure 1: Hydrolytic pathway of Clevipine. Impurity 6 is the thermodynamic sink of the degradation process.

Comparative Analysis: NMR vs. Alternatives

While HPLC-MS is standard for quantitation, it often fails to definitively distinguish between regioisomers or confirm the integrity of the dihydropyridine (DHP) ring without complex fragmentation analysis. NMR provides the structural certainty required for reference standard qualification.

Method	Capability for Impurity 6	Limitation
HPLC-UV	High sensitivity for quantitation (<0.05%).	Retention time shift is pH-dependent; requires reference standard for ID.
LC-MS/MS	Mass confirmation (m/z 342).	Ionization suppression common with di-acids; difficult to distinguish from potential isomers.
1D ¹ H NMR	Definitive Structural Proof.	Lower sensitivity; requires isolation of >1-2 mg of impurity.
2D NMR (HMBC)	Confirms loss of ester linkages.	Time-consuming; typically reserved for primary standard characterization.

Why NMR is Superior for ID: The transition from Clevidipine to Impurity 6 involves the loss of distinct aliphatic signals (butyrate chain) and the methyl ester singlet. NMR is the only technique that simultaneously confirms the loss of these groups while validating that the DHP ring has not undergone oxidative aromatization (a common competing degradation pathway).

Experimental Protocol: Characterization Workflow

This protocol is designed for the characterization of an isolated sample of Impurity 6 (e.g., from preparative HPLC or synthesis).

Step 1: Solvent Selection (Critical)

- Do NOT use CDCl₃: Impurity 6 is a dicarboxylic acid and is poorly soluble in chloroform. It may precipitate or yield broad, uninterpretable peaks.
- Recommended Solvent: DMSO-d₆ (99.9% D).
 - Reasoning: Excellent solubility for polar acids; reduces exchange rate of labile protons (-COOH and -NH), allowing them to be observed.

Step 2: Instrument Setup

- Field Strength: ≥ 400 MHz (500 MHz recommended for clear separation of aromatic multiplets).
- Pulse Sequence: Standard 1D proton (zg30 or equivalent).
- Parameters:
 - Relaxation Delay (D1): ≥ 5.0 seconds (essential for accurate integration of the acidic protons).
 - Scans (NS): 64–128 (to ensure high S/N ratio for minor impurities).
 - Temperature: 298 K (25°C).

Step 3: Data Processing

- Referencing: Calibrate to residual DMSO pentet at 2.50 ppm.
- Apodization: Exponential multiplication with LB = 0.3 Hz.

Data Interpretation: The Spectral Fingerprint

The confirmation of Impurity 6 relies on a "Subtraction Analysis"—verifying the absence of API signals and the presence of acid-specific shifts.

A. Key Signals to Monitor (^1H NMR in DMSO- d_6)

Region	Clevipidine (API) Signals	Impurity 6 Signals	Interpretation
Acidic/Exchangeable	-	11.0–13.0 ppm (Broad, 2H)	Appearance of two -COOH protons confirms hydrolysis.
DHP Ring NH	~9.0 ppm (Singlet)	~8.8–9.2 ppm (Singlet)	Confirms DHP ring is intact (not oxidized to pyridine).
Aromatic	7.0–7.5 ppm (Multiplets)	7.1–7.4 ppm (Multiplets)	2,3-dichlorophenyl ring remains unchanged.
Methine (C4-H)	~5.4 ppm (Singlet)	~5.3–5.5 ppm (Singlet)	Characteristic DHP chiral center proton.
Ester Linkage	~5.7 ppm (ABq, -OCH ₂ O-)	ABSENT	Diagnostic: Loss of the formaldehyde acetal bridge.
Methyl Ester	~3.5 ppm (Singlet, -OCH ₃)	ABSENT	Diagnostic: Loss of methyl ester group.
Butyrate Chain	0.8 (t), 1.5 (m), 2.2 (t) ppm	ABSENT	Diagnostic: Loss of butyric acid side chain.
C2/C6 Methyls	~2.2 ppm (Singlet)	~2.2–2.3 ppm (Singlet)	Methyl groups on the DHP ring remain.

B. Structural Validation Logic

- Check the Aliphatic Region (0.5–2.0 ppm): If signals are present here, the butyrate chain is still attached (Impurity 6 is not pure).
- Check the 3.5–3.7 ppm Region: If a sharp singlet persists, the methyl ester is intact (likely a mono-acid impurity, not Impurity 6).

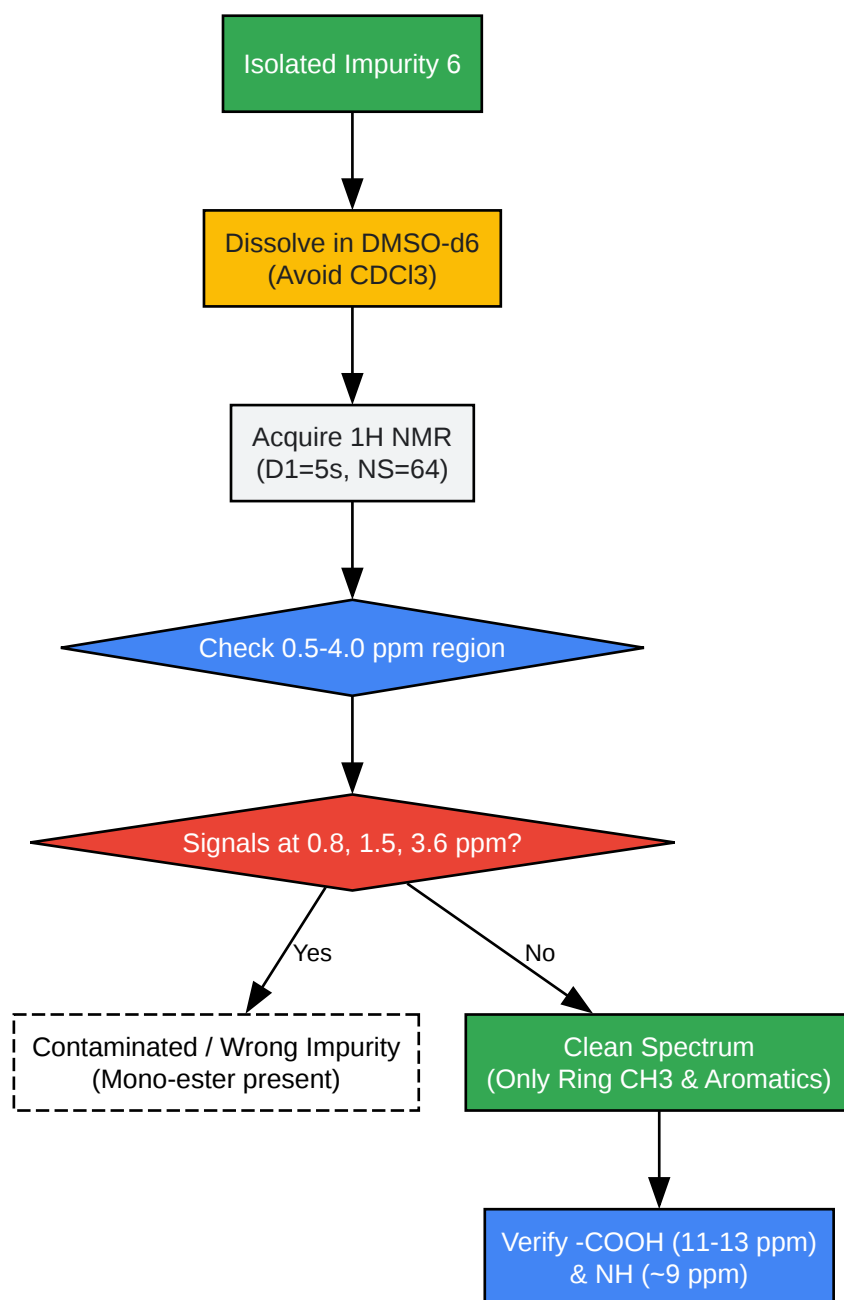
- Check the 11.0+ ppm Region: Integration must account for 2 protons relative to the single C4-H proton.

C. 2D NMR Confirmation (HMBC)

For full structural elucidation (E-E-A-T Level: Expert), run an HMBC experiment.

- Target Correlation: Look for correlations between the Ring Methyl protons (~2.3 ppm) and the Carbonyl carbons.
- Result: In Impurity 6, the Carbonyl carbons will shift slightly downfield compared to the ester carbonyls of the API, and there will be no correlations to O-alkyl protons.

Characterization Workflow Diagram



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Figure 2: Decision tree for validating Impurity 6 identity via NMR.

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